molecular formula C10H7BrF2O2 B2932338 1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2229259-97-4

1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2932338
CAS No.: 2229259-97-4
M. Wt: 277.065
InChI Key: NYBQUVPRKSWRFU-UHFFFAOYSA-N
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Description

The compound is a derivative of boronic acid, which is commonly used in organic synthesis . Boronic acids are known to be mild Lewis acids and are generally stable and easy to handle .


Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are often synthesized through reactions involving aryl halides and boronic acid aryl or vinyl esters .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Bromophenylboronic acid, includes a boron atom attached to two hydroxyl groups and a phenyl group .


Chemical Reactions Analysis

Boronic acid-mediated cis-diol conjugation is a well-studied reaction . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Bromophenylboronic acid, include a melting point of 113 °C and a molecular weight of 200.83 g/mol .

Scientific Research Applications

Stereochemistry and Electrochemical Synthesis

  • The electrochemical behaviors of related bromocyclopropane carboxylic acids and their methyl esters have been investigated, highlighting interactions between alkyl bromides and nitrogen cations. These studies contribute to understanding the stereochemistry of electroreductions and asymmetric electrochemical synthesis, offering pathways for the generation of optically active products from dibromide derivatives (Hazard, Jaouannet, & Tallec, 1982).

Crystal Structure Analysis

  • Research into the structure and conformation of related cyclopropene and cyclopropanecarboxylic acids through X-ray methods has provided valuable insights into molecular interactions and conformational preferences, which are crucial for designing molecules with desired chemical and physical properties (Korp, Bernal, & Fuchs, 1983).

Enzyme Inhibition Studies

  • Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been explored as inhibitors of carbonic anhydrase enzyme (CA), revealing potent inhibitory effects. Such studies are instrumental in identifying new therapeutic agents for various diseases (Boztaş et al., 2015).

Ethylene Biosynthesis Inhibition

  • The synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety have been conducted, demonstrating their effectiveness as inhibitors of ethylene biosynthesis. This research has implications for agriculture, particularly in controlling ripening and senescence in plants (Boztaş et al., 2019).

Mechanistic Studies

  • Detailed mechanistic studies on related compounds, such as 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), have been conducted to understand their decomposition and inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase, providing insights into their stability and reactivity under physiological conditions (Liu et al., 2015).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. For example, 2-Bromophenylboronic acid is classified as a flammable liquid and can cause skin and eye irritation .

Future Directions

The use of boronic acids in organic synthesis is a topic of ongoing research. They are being explored for their potential in creating new chemistries and applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Properties

IUPAC Name

1-(2-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBQUVPRKSWRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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